molecular formula C14H11BrN2O3 B11114026 (E)-N-[(3-bromobenzyl)oxy]-1-(4-nitrophenyl)methanimine

(E)-N-[(3-bromobenzyl)oxy]-1-(4-nitrophenyl)methanimine

Cat. No.: B11114026
M. Wt: 335.15 g/mol
InChI Key: SQDQPEOCMQZMFU-CXUHLZMHSA-N
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Description

(E)-N-[(3-bromobenzyl)oxy]-1-(4-nitrophenyl)methanimine is an organic compound characterized by the presence of a bromobenzyl group, a nitrophenyl group, and a methanimine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[(3-bromobenzyl)oxy]-1-(4-nitrophenyl)methanimine typically involves the reaction of 3-bromobenzyl alcohol with 4-nitrobenzaldehyde in the presence of a base to form the corresponding imine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[(3-bromobenzyl)oxy]-1-(4-nitrophenyl)methanimine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The imine bond can be reduced to an amine using reducing agents such as sodium borohydride.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-aminophenyl derivatives.

    Reduction: Formation of (E)-N-[(3-bromobenzyl)oxy]-1-(4-aminophenyl)methanamine.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

(E)-N-[(3-bromobenzyl)oxy]-1-(4-nitrophenyl)methanimine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-N-[(3-bromobenzyl)oxy]-1-(4-nitrophenyl)methanimine involves its interaction with molecular targets such as enzymes or receptors. The bromobenzyl and nitrophenyl groups may facilitate binding to specific sites, leading to inhibition or activation of biological pathways. The imine linkage can also play a role in the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-[(3-chlorobenzyl)oxy]-1-(4-nitrophenyl)methanimine
  • (E)-N-[(3-fluorobenzyl)oxy]-1-(4-nitrophenyl)methanimine
  • (E)-N-[(3-methylbenzyl)oxy]-1-(4-nitrophenyl)methanimine

Uniqueness

(E)-N-[(3-bromobenzyl)oxy]-1-(4-nitrophenyl)methanimine is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. The combination of the bromobenzyl and nitrophenyl groups provides a distinct structural framework that can be exploited for various applications.

Properties

Molecular Formula

C14H11BrN2O3

Molecular Weight

335.15 g/mol

IUPAC Name

(E)-N-[(3-bromophenyl)methoxy]-1-(4-nitrophenyl)methanimine

InChI

InChI=1S/C14H11BrN2O3/c15-13-3-1-2-12(8-13)10-20-16-9-11-4-6-14(7-5-11)17(18)19/h1-9H,10H2/b16-9+

InChI Key

SQDQPEOCMQZMFU-CXUHLZMHSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)CO/N=C/C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)Br)CON=CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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